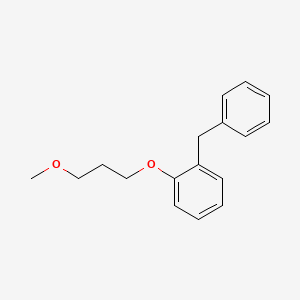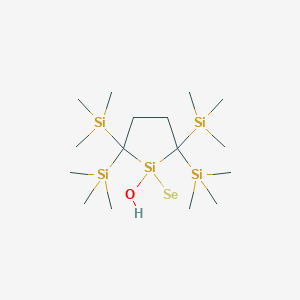
CID 78068615
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane is a complex organosilicon compound that features a unique combination of silicon, selenium, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, leading to the formation of selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the original selenium-containing compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom would yield selenoxides, while substitution reactions could introduce various functional groups in place of the trimethylsilyl groups .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, this compound can serve as a precursor for the introduction of selenium and silicon-containing groups into target molecules. It can also be used in the development of new materials with unique properties.
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as high-performance polymers or coatings, due to its unique chemical structure and reactivity .
Mecanismo De Acción
The mechanism of action of [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane involves interactions at the molecular level, particularly with biological targets that are sensitive to selenium. The compound’s effects are mediated through the formation of reactive intermediates, such as selenoxides, which can interact with cellular components and modulate biochemical pathways .
Comparación Con Compuestos Similares
- [1-hydroxy-3-nitro-1,2,4-triazol-5-yl]-1-hydroxy-tetrazole
- 1,1′-dihydroxy-3,3′-dinitro-bis-1,2,4-triazole
- 1,1′-dihydroxy-5,5′-bistetrazole
Comparison: Compared to these similar compounds, [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane is unique due to the presence of selenium and silicon in its structure. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis .
Propiedades
Fórmula molecular |
C16H41OSeSi5 |
|---|---|
Peso molecular |
468.9 g/mol |
InChI |
InChI=1S/C16H41OSeSi5/c1-19(2,3)15(20(4,5)6)13-14-16(21(7,8)9,22(10,11)12)23(15,17)18/h17H,13-14H2,1-12H3 |
Clave InChI |
IUAAHZJVHNKXGK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CCC([Si]1(O)[Se])([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


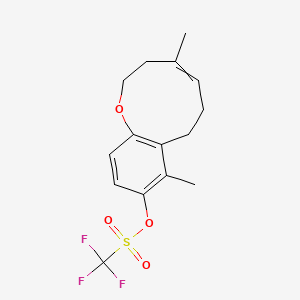
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)


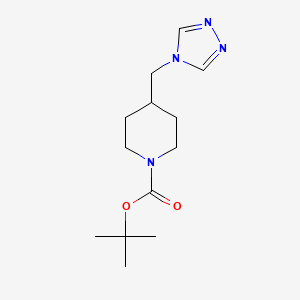
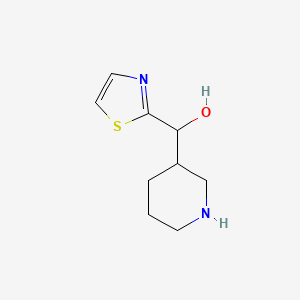
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
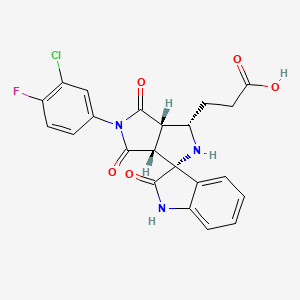
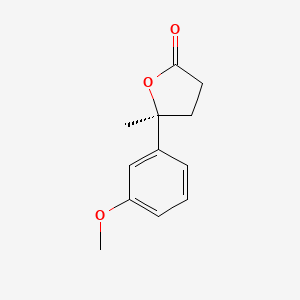
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)

